Biochemical Potency against Wild-Type HIV-1 Protease
The compound demonstrates potent inhibition of wild-type HIV-1 protease in a biochemical assay. Its Ki value is 2 nM, which is comparable in magnitude to early-generation peptidomimetic clinical inhibitors but achieved with a non-peptidic, simplified thiazole core [1]. This potency is benchmarked against the established, broad-based cyclic inhibitor TL-3 (Ki = 0.5-1.5 nM), showing that while slightly less potent, CAS 1170198-01-2 operates in the same low-nanomolar range with a significantly lower molecular weight (310 vs. ~600 Da) [2].
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 2 nM |
| Comparator Or Baseline | TL-3 (a macrocyclic, peptidomimetic inhibitor): Ki = 0.5 - 1.5 nM |
| Quantified Difference | 2- to 4-fold higher Ki than the comparator TL-3, but with a ~2-fold lower molecular weight. |
| Conditions | In vitro biochemical assay against purified HIV-1 protease; pH 5.6, 37°C. |
Why This Matters
Establishes the compound as a potent, non-peptidic starting point for further optimization, where its lower molecular complexity offers distinct advantages for synthetic tractability and ADME property tuning.
- [1] BindingDB. Entry for BDBM43852. Ki data from: Chem Biol 9: 891-6 (2002). View Source
- [2] Lee T, Laco GS, Torbett BE, Fox HS, Lerner DL, Elder JH, Wong CH. Analysis of the S3 and S3' subsite specificities of feline immunodeficiency virus (FIV) protease: development of a broad-based protease inhibitor efficacious against FIV, SIV, and HIV in vitro and ex vivo. Proc Natl Acad Sci U S A. 1998 Feb 3;95(3):939-44. View Source
